molecular formula C19H29N3O3 B2847854 N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide CAS No. 2309729-13-1

N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide

Cat. No. B2847854
CAS RN: 2309729-13-1
M. Wt: 347.459
InChI Key: KNFCLYSTCRDMPN-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide, also known as EPPC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPC is a piperidine derivative that has been synthesized using various methods and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is not fully understood, but it is believed to act as a modulator of specific receptors in the brain and other tissues. N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as neurotransmitter release, calcium signaling, and apoptosis. N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide has also been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects such as increasing the release of neurotransmitters, modulating calcium signaling, and inhibiting the growth of cancer cells. N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide in lab experiments are its high potency and selectivity for specific receptors. N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide has also shown promising results in preclinical studies, making it a potential candidate for further research. The limitations of using N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide in lab experiments are its high cost and limited availability.

Future Directions

There are several future directions for N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide research, including studying its effects on other receptors, investigating its potential therapeutic applications in other fields such as pain management and Alzheimer's disease, and developing more efficient synthesis methods to reduce cost and increase availability.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is a novel compound that has shown promising results in preclinical studies and has potential therapeutic applications in various fields. N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it a promising candidate for further research.

Synthesis Methods

N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide can be synthesized using different methods such as the Buchwald-Hartwig coupling reaction, Suzuki-Miyaura coupling reaction, and Sonogashira coupling reaction. The most commonly used method for synthesizing N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is the Buchwald-Hartwig coupling reaction, which involves the reaction between 4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxylic acid and 2-bromoanisole in the presence of a palladium catalyst.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide has shown potential therapeutic applications in various fields such as neuroscience, cancer research, and drug addiction. In neuroscience, N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide has been shown to have a positive effect on memory consolidation and retrieval in animal models. In cancer research, N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific proteins. In drug addiction, N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide has been shown to reduce cocaine-seeking behavior in animal models.

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-3-25-18-7-5-4-6-17(18)20-19(23)21-11-8-15(9-12-21)22-13-10-16(14-22)24-2/h4-7,15-16H,3,8-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFCLYSTCRDMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide

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